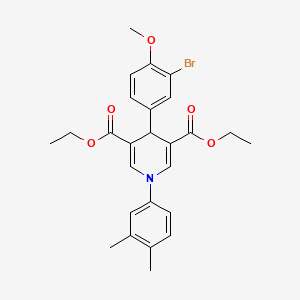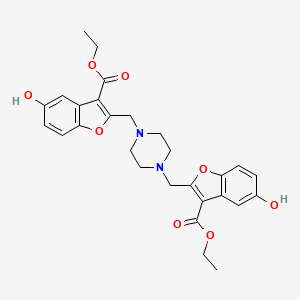
5-(bromomethyl)-N-(3-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-N-(3-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-N-(3-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the following steps:
-
Formation of the Thiazole Ring: : The initial step involves the cyclization of appropriate starting materials to form the thiazole ring. This can be achieved by reacting a thiourea derivative with a haloketone under acidic conditions.
-
Introduction of the Bromomethyl Group: : The bromomethyl group can be introduced via a bromination reaction. This involves treating the thiazole intermediate with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
-
Attachment of the Chlorophenyl Group: : The final step involves the nucleophilic substitution reaction where the amine group of the thiazole intermediate reacts with 3-chlorobenzyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The bromomethyl group in the compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
-
Oxidation and Reduction: : The thiazole ring can participate in oxidation and reduction reactions. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield dihydrothiazoles.
-
Coupling Reactions: : The chlorophenyl group can undergo coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Dihydrothiazoles.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-(bromomethyl)-N-(3-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form covalent bonds with nucleophilic residues in proteins.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The thiazole ring is a common motif in many bioactive molecules, and modifications of this compound can lead to the discovery of new drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications. Its unique structure allows for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(bromomethyl)-N-(3-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with biological targets through covalent bonding. The bromomethyl group can react with nucleophilic sites on proteins or enzymes, leading to the formation of stable adducts. This interaction can inhibit enzyme activity or alter protein function, making it useful in the study of enzyme mechanisms and drug development.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-N-(3-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
5-(Bromomethyl)-N-(4-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine: Similar structure but with a 4-chlorophenyl group instead of a 3-chlorophenyl group.
5-(Bromomethyl)-N-(3-fluorophenyl)-4,5-dihydro-1,3-thiazol-2-amine: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of 5-(bromomethyl)-N-(3-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine lies in its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of both bromomethyl and chlorophenyl groups provides a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H10BrClN2S |
|---|---|
Molecular Weight |
305.62 g/mol |
IUPAC Name |
5-(bromomethyl)-N-(3-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H10BrClN2S/c11-5-9-6-13-10(15-9)14-8-3-1-2-7(12)4-8/h1-4,9H,5-6H2,(H,13,14) |
InChI Key |
LAMPEYMXXLMPGL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=N1)NC2=CC(=CC=C2)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B11521898.png)
![2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-6-methylpyridine-3-carbonitrile](/img/structure/B11521908.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B11521910.png)
![6-bromo-N'-[(2-ethoxyphenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B11521911.png)

![7,7-dimethyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]selenazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11521930.png)
![2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B11521932.png)
![1,3-dimethyl-5-(4-nitrophenyl)-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B11521938.png)
![2-({5-[(methylsulfonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11521946.png)
![[8-chloro-4-(propan-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl](phenyl)methanone](/img/structure/B11521949.png)
![Methyl {[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11521963.png)
![N-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-2-chloroacetamide](/img/structure/B11521967.png)
![5-(4-Ethoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B11521972.png)
